N-(4-acetylphenyl)-2-methylbenzamide

Description

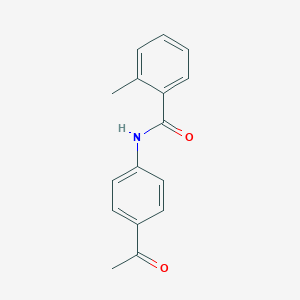

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIKQSKTEPKKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366804 | |

| Record name | N-(4-acetylphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-70-1 | |

| Record name | N-(4-acetylphenyl)-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(4-acetylphenyl)-2-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-2-methylbenzamide

Executive Summary

This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies for property determination. N-(4-acetylphenyl)-2-methylbenzamide is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry. Understanding its physicochemical properties—such as solubility, melting point, and lipophilicity—is fundamental for predicting its behavior in biological systems and for guiding formulation and development efforts.

This guide details the compound's chemical identity, presents computationally predicted data, and provides robust, step-by-step protocols for the experimental determination of its key characteristics. By explaining the rationale behind experimental choices and emphasizing self-validating systems, this document serves as both a reference and a practical handbook for the scientific investigation of this compound.

Introduction

N-(4-acetylphenyl)-2-methylbenzamide belongs to the N-phenylbenzamide family, a scaffold present in numerous pharmacologically active molecules. The structure features a 2-methylbenzamide group connected via an amide linkage to a 4-acetylphenyl moiety. The presence of the amide bond, aromatic rings, and a ketone functional group imparts a unique combination of structural rigidity and potential for intermolecular interactions, such as hydrogen bonding.[1]

The characterization of a compound's physicochemical properties is a cornerstone of early-stage drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy and safety. For instance, aqueous solubility is a critical determinant of bioavailability, while lipophilicity, often expressed as LogP, dictates how a compound interacts with biological membranes. This guide provides the foundational knowledge required to build a comprehensive physicochemical profile of N-(4-acetylphenyl)-2-methylbenzamide.

Chemical Identification and Structure

A precise understanding of the molecule's identity is paramount for any scientific investigation. The key identifiers and structural information for N-(4-acetylphenyl)-2-methylbenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | PubChem[2] |

| CAS Number | 328023-31-0 | Sigma-Aldrich |

| Molecular Formula | C₁₆H₁₅NO₂ | PubChemLite[2] |

| Molecular Weight | 253.30 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 253.11028 Da | PubChemLite[2] |

| SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | PubChemLite[2] |

| InChI | InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19) | PubChemLite[2] |

| InChIKey | IYIKQSKTEPKKFM-UHFFFAOYSA-N | PubChemLite[2] |

The molecule consists of a benzoyl group substituted with a methyl group at the ortho-position. This is N-acylated to a 4-aminoacetophenone molecule, forming the central amide linkage.

Core Physicochemical Properties

This section details the key , integrating predicted data with the necessary experimental protocols for their validation.

Physical State and Appearance

Based on its molecular weight and aromatic structure, N-(4-acetylphenyl)-2-methylbenzamide is expected to be a crystalline solid at standard temperature and pressure. Experimental observation is required to confirm its appearance (e.g., color and crystal habit).

Melting Point

The melting point is a critical indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range.[3]

Experimental Data: A specific, experimentally determined melting point for N-(4-acetylphenyl)-2-methylbenzamide is not available in the public databases consulted. Therefore, experimental determination is required.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method.[4]

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]

-

Press the open end of a glass capillary tube into the powder multiple times.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a compact column of 2-3 mm in height.[5]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube). Instrument calibration against certified standards is crucial for accuracy.[4]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. For an unknown, a preliminary rapid determination can establish an approximate range.[3]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0°C).

-

Senior Scientist's Note: Careful sample preparation is the leading cause of irreproducible results.[4] Ensuring the sample is anhydrous and tightly packed prevents inconsistencies. The slow heating rate near the melting point is non-negotiable for achieving an accurate measurement, as it allows the temperature of the heating block and the sample to remain in equilibrium.[3]

Solubility Profile

Solubility is a determining factor for a drug candidate's formulation, administration route, and bioavailability. The "like dissolves like" principle provides a predictive framework; the large non-polar surface area of N-(4-acetylphenyl)-2-methylbenzamide suggests low aqueous solubility, while the polar amide and ketone groups may allow for solubility in polar organic solvents.

Experimental Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound's solubility by testing it in a series of solvents.[6]

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6]

-

Observe if the compound dissolves completely. If it does, test the solution's pH with litmus or pH paper to identify it as acidic (Class Sₐ), basic (Class Sₑ), or neutral (Class Sₙ).[7]

-

-

Acid/Base Solubility (for water-insoluble compounds):

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group (e.g., phenol or carboxylic acid), classifying it as a weak acid (Class A₂) if it was insoluble in NaHCO₃.[8]

-

5% NaHCO₃ Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃. Solubility (often with effervescence) indicates a strong acidic group (Class A₁).[7]

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine (Class B).[6]

-

-

Organic Solvent Solubility:

-

Test the solubility in common organic solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) using the same sample-to-solvent ratio.

-

Rationale: The acid-base solubility tests are diagnostic chemical reactions.[8] A water-insoluble compound that dissolves in aqueous acid or base does so because it is being converted into an ionic, and therefore more water-soluble, salt. This provides powerful insights into the functional groups present within the molecule.

Lipophilicity (Partition Coefficient)

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a compound's lipophilicity. It is a key predictor of membrane permeability and interaction with hydrophobic pockets of proteins.

-

Predicted Data: The computationally predicted XLogP3 value for N-(4-acetylphenyl)-2-methylbenzamide is 2.6 .[2]

Interpretation: A LogP value of 2.6 indicates that the compound is moderately lipophilic, being approximately 400 times more soluble in n-octanol than in water. This suggests it is likely to have good membrane permeability but may suffer from low aqueous solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of a synthesized compound. While specific spectra for this molecule are not provided by vendors, the expected characteristics can be predicted based on its functional groups.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR):

-

¹H NMR: Would expect distinct signals in the aromatic region (7-8 ppm) for the protons on both phenyl rings. Two separate singlets would appear for the acetyl methyl protons (~2.5 ppm) and the benzoyl methyl protons (~2.4 ppm). A broad singlet for the amide N-H proton would also be present, its chemical shift being solvent-dependent.

-

¹³C NMR: Would show characteristic signals for the two carbonyl carbons (amide and ketone) above 165 ppm. Multiple signals would appear in the aromatic region (120-140 ppm), along with signals for the two distinct methyl carbons below 30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands. Key expected peaks include an N-H stretch (around 3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and two distinct C=O stretching bands for the ketone (~1680 cm⁻¹) and the amide (~1660 cm⁻¹).[9] Aromatic C=C bending vibrations would be seen in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry should confirm the monoisotopic mass of 253.11028 Da for the molecular ion [M]⁺.[2] Analysis of the fragmentation pattern could provide further structural confirmation, likely showing fragments corresponding to the 2-methylbenzoyl and 4-acetylphenyl moieties.

-

Experimental Workflows (Visualization)

Visual workflows provide a clear, at-a-glance summary of the experimental processes described.

Diagram 1: General workflow for physicochemical characterization.

Diagram 2: Workflow for melting point determination.

Diagram 3: Decision workflow for solubility classification.

Conclusion

This guide establishes a foundational profile for N-(4-acetylphenyl)-2-methylbenzamide, a compound of interest due to its substituted N-phenylbenzamide core. While computational tools provide valuable predictions, such as a moderate lipophilicity (XLogP3 = 2.6)[2], a complete and reliable characterization hinges on rigorous experimental work. The detailed protocols provided for determining melting point and solubility are designed to generate the robust data required for any meaningful research or development program. The structural features suggest low aqueous solubility and the potential for interactions via hydrogen bonding, which must be confirmed experimentally to understand its full potential in a pharmaceutical or materials science context.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- N-(4-Acetylphenyl)-2-methylbenzamide | 5116-70-1. (n.d.). ChemicalBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. (n.d.). PubChem. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Melting Point Determination / General Tests. (n.d.).

- Melting point determination. (n.d.).

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Melting point determination. (n.d.). SSERC.

-

N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2). (n.d.). PubChemLite. Retrieved from [Link]

- Supporting Information. (n.d.).

- CAS 582-78-5: N-(4-Methylphenyl)benzamide. (n.d.). CymitQuimica.

Sources

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-2-methylbenzamide (CAS 328023-31-0)

This document provides an in-depth technical framework for the synthesis, purification, and comprehensive analytical characterization of N-(4-acetylphenyl)-2-methylbenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to confirming the molecule's identity, purity, and core properties. As this compound is often supplied for early-stage discovery, robust in-house characterization is paramount for data integrity[1].

Molecular Identity and Physicochemical Profile

N-(4-acetylphenyl)-2-methylbenzamide is a substituted aromatic amide. Its structure features a 2-methylbenzamide moiety linked to an N-(4-acetylphenyl) group, presenting key functional groups—an amide, a ketone, and two substituted benzene rings—that are pivotal for its chemical behavior and potential biological interactions.

Core Identifiers

A summary of the fundamental identifiers for this molecule is presented below.

| Identifier | Value | Source |

| CAS Number | 328023-31-0 | [2][3] |

| Molecular Formula | C₁₆H₁₅NO₂ | [4][5] |

| Molecular Weight | 253.30 g/mol | [2][4] |

| IUPAC Name | N-(4-acetylphenyl)-2-methylbenzamide | [5] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | [5] |

| InChIKey | IYIKQSKTEPKKFM-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Properties

The following properties are derived from computational models and provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis, purification, and analysis. Experimental verification is a critical next step.

| Property | Predicted Value | Rationale and Implication |

| Boiling Point | 352.2 ± 35.0 °C | Indicates low volatility; purification by distillation is not practical. High thermal stability is expected[4]. |

| Density | 1.172 ± 0.06 g/cm³ | Standard for crystalline organic solids of this molecular weight[4]. |

| pKa | 13.00 ± 0.70 (Amide N-H) | The amide proton is weakly acidic, a key factor in hydrogen bonding and receptor interactions[4]. |

| XLogP3 | 2.6 | Suggests moderate lipophilicity and good potential for membrane permeability, a common feature in drug candidates[5]. |

Synthesis and Purification Workflow

A robust and reproducible synthetic route is the foundation of any research program. The most direct and reliable method for synthesizing N-(4-acetylphenyl)-2-methylbenzamide is the acylation of 4-aminoacetophenone with 2-methylbenzoyl chloride, a variation of the classic Schotten-Baumann reaction.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for synthesis via acylation followed by purification.

Experimental Protocol: Synthesis

Rationale: This protocol uses pyridine as both a base to neutralize the HCl byproduct and as a solvent. Conducting the initial addition at 0 °C is crucial for controlling the exothermic reaction between the acid chloride and the amine.

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoacetophenone (1.0 eq) and anhydrous pyridine (approx. 5-10 mL per gram of amine).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.

-

Reagent Addition: Add 2-methylbenzoyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the limiting reagent (4-aminoacetophenone).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (aq). Stir until all the ice has melted. A precipitate of the crude product should form.

-

Isolation: Collect the crude solid by vacuum filtration, washing thoroughly with deionized water, followed by a small amount of cold diethyl ether to remove highly nonpolar impurities.

-

Drying: Dry the crude product under vacuum to yield the material for purification.

Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective and scalable method for purifying crystalline solids. The choice of solvent system (e.g., ethanol/water) is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to fully dissolve the solid.

-

Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

-

Final Drying: Dry the crystals under high vacuum at 40-50 °C to a constant weight.

Analytical Characterization Framework

A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. Each technique provides orthogonal, complementary information, creating a self-validating dataset.

Diagram: Integrated Analytical Workflow

Caption: A multi-technique workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is the most powerful technique for determining the precise covalent structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

-

Amide Proton (N-H): A broad singlet expected between δ 8.5-10.5 ppm. Its chemical shift can be concentration-dependent.

-

Aromatic Protons: A complex multiplet region between δ 7.2-8.0 ppm, integrating to 8 protons. The protons on the acetyl-phenyl ring will likely appear as two distinct doublets (AX or AB system), while the protons on the 2-methylbenzoyl ring will show more complex splitting patterns.

-

Acetyl Methyl Protons (CH₃-C=O): A sharp singlet integrating to 3 protons, expected around δ 2.6 ppm.

-

Aryl Methyl Protons (CH₃-Ar): A sharp singlet integrating to 3 protons, expected around δ 2.5 ppm.

Protocol for NMR Sample Preparation and Acquisition:

-

Accurately weigh 5-10 mg of the purified sample into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing amide protons, or CDCl₃).

-

Vortex the tube until the sample is fully dissolved.

-

Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Mass Spectrometry (MS)

Purpose: MS provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis.

Expected Mass:

-

Monoisotopic Mass: 253.1103 Da[5]

-

Common Adducts (ESI+):

-

[M+H]⁺: m/z 254.1176

-

[M+Na]⁺: m/z 276.0995

-

Protocol for LC-MS Analysis:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

-

Dilute the stock solution to approximately 10 µg/mL with the mobile phase.

-

Inject the sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

Elute using a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Acquire mass spectra in positive ion mode over a range of m/z 100-500.

Fourier-Transform Infrared (IR) Spectroscopy

Purpose: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which serves as a crucial cross-validation of the structure determined by NMR.

Expected Key Vibrational Frequencies:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Ketone C=O Stretch: A strong, sharp peak around 1680 cm⁻¹.

-

Amide C=O Stretch (Amide I band): A strong, sharp peak around 1660 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1530 cm⁻¹.

-

Aromatic C=C Bending: Multiple peaks in the 1600-1450 cm⁻¹ region.

Protocol for ATR-IR Spectroscopy:

-

Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to sample analysis.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC with UV detection is the industry-standard method for quantifying the purity of a compound. It separates the target compound from any impurities, and the relative peak area provides a percentage purity value.

Suggested HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Protocol for Purity Analysis:

-

Prepare a sample solution at approximately 0.5 mg/mL in a 1:1 acetonitrile:water mixture.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the sample and run the gradient method.

-

Integrate all peaks in the chromatogram and calculate the area percent of the main peak to determine purity.

Conclusion

The characterization of N-(4-acetylphenyl)-2-methylbenzamide (CAS 328023-31-0) requires a systematic and multi-faceted analytical approach. By combining a logical synthetic strategy with orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and HPLC for purity—researchers can establish a complete and validated profile of the compound. This rigorous characterization is the bedrock of reliable and reproducible scientific research, particularly in the fields of medicinal chemistry and drug discovery where the precise identity and purity of a molecule are non-negotiable.

References

-

PubChem. N-(4-acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2). [Link]

-

Molbase. N-(4-Acetylphenyl)-2-methylbenzamide. [Link]

-

PubChem. N-(2-acetylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 328023-31-0 | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(4-Acetylphenyl)-2-methylbenzamide | 328023-31-0 [chemicalbook.com]

- 4. N-(4-Acetylphenyl)-2-methylbenzamide CAS#: 328023-31-0 [m.chemicalbook.com]

- 5. PubChemLite - N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Biological Activity Screening of Novel Benzamide Derivatives

<-9a_2f>

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry

Benzamide and its derivatives stand as a "privileged scaffold" in the landscape of medicinal chemistry.[1] This deceptively simple aromatic amide structure offers remarkable versatility, allowing for diverse chemical modifications that have given rise to a vast portfolio of therapeutic agents.[2] From antipsychotics to anticancer agents, the benzamide core is central to numerous drugs, a testament to its ability to interact with a wide range of biological targets.[2][3] The history of benzamides in medicine, which began with serendipitous discoveries in the mid-20th century, has evolved into an era of rational drug design, where novel derivatives are systematically synthesized and evaluated for specific therapeutic purposes.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential methodologies for the biological activity screening of novel benzamide derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This document is structured to provide a logical progression from broad-spectrum primary screens to more defined, target-specific secondary assays, equipping you with the knowledge to design and execute robust screening campaigns.

Chapter 1: The Screening Cascade: From Primary Hits to Validated Leads

The journey of a novel benzamide derivative from the chemist's bench to a potential drug candidate follows a structured screening cascade. This process is designed to efficiently identify promising compounds ("hits") from a larger library and systematically validate their activity, potency, and mechanism of action.

A typical workflow begins with high-throughput primary screening to assess a broad biological effect, such as cytotoxicity against cancer cells.[1] Compounds that meet a predefined activity threshold in these assays are advanced to secondary, more specific assays. These secondary assays aim to confirm the initial activity and begin to elucidate the mechanism, for example, by testing the compound's ability to inhibit a specific enzyme known to be crucial for cancer cell survival.[4] This tiered approach ensures that resources are focused on the most promising candidates.

Caption: Mechanism of action for benzamide-based PARP-1 inhibitors.

Protocol: Fluorometric PARP-1 Inhibition Assay

This protocol describes a common method to quantify the inhibitory activity of novel benzamide derivatives against the PARP-1 enzyme.

-

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, generating a colorimetric or chemiluminescent signal proportional to enzyme activity.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone proteins (H1)

-

Biotinylated NAD+

-

Streptavidin-coated 96-well plates

-

Anti-PAR antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB or other HRP substrate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Stop Solution (e.g., 1 M H2SO4)

-

Test benzamide derivatives and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

Step-by-Step Methodology:

-

Coating: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash wells with PBS-T (PBS with 0.05% Tween-20).

-

Compound Preparation: Prepare serial dilutions of the test benzamide derivatives and the positive control (Olaparib) in assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: To each well, add the PARP-1 enzyme, activated DNA (provided in most kits), and the test compound/control.

-

Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark until color develops.

-

Measurement: Add stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis & Self-Validation:

-

Controls: The positive control (Olaparib) should show a dose-dependent decrease in signal. The negative/vehicle control (DMSO) represents 100% enzyme activity. A "no enzyme" control should yield a background-level signal.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). [5] B. HDAC Inhibition: Modulating Gene Expression

-

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors cause hyperacetylation, relaxing the chromatin structure and altering gene expression, which can lead to cell cycle arrest and apoptosis in cancer cells. [6]Benzamide derivatives, such as Entinostat (MS-275), are a well-known class of selective Class I HDAC inhibitors. [7][8]

Protocol: Fluorogenic HDAC Inhibition Assay [9] This high-throughput assay is commonly used to screen for HDAC inhibitors. [9]

-

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. When the HDAC enzyme deacetylates the lysine, a developer solution containing a protease cleaves the peptide bond, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3). [9] * Fluorogenic HDAC substrate (e.g., derived from p53, Ac-RHKK[acetyl]-AMC). [9] * Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4). [9] * Developer Solution (e.g., Trypsin in 1 mM HCl). [9] * Test benzamide derivatives and a known HDAC inhibitor (e.g., Entinostat or SAHA) for a positive control. [9]* Step-by-Step Methodology: [9] 1. Compound Plating: Dispense serial dilutions of test compounds and controls into a black, 384-well microplate.

-

Enzyme Addition: Add the HDAC enzyme to each well and pre-incubate with the inhibitors for at least 5 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-90 minutes).

-

Reaction Termination & Signal Development: Stop the reaction by adding the developer solution. This also initiates the release of the fluorophore. Incubate for 15-30 minutes.

-

Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation 380 nm, emission 430 nm). [9]* Data Analysis & Self-Validation:

-

Controls: A potent HDAC inhibitor (positive control) should yield a signal close to background. The vehicle control (DMSO) represents uninhibited enzyme activity.

-

IC50 Determination: Calculate the percent inhibition for each concentration and determine the IC50 value as described for the PARP assay. Comparing IC50 values across different HDAC isoforms (e.g., HDAC1 vs. HDAC8) can establish the selectivity profile of the novel compounds. [7]

-

GPCR Target Screening: Dopamine Receptor Binding

Substituted benzamides are famous for their activity as antagonists at dopamine D2-like receptors (D2, D3, D4), which forms the basis of their use as antipsychotic and antiemetic drugs. [2][6]Determining a new compound's ability to bind to these receptors is a key screening step.

Protocol: Competitive Radioligand Binding Assay for D2 Receptors

This classic assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target receptor.

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from HEK293 cells expressing the D2 receptor). The amount of bound radioactivity is measured in the presence of increasing concentrations of the unlabeled test compound. A potent test compound will displace the radioligand, leading to a decrease in the measured signal.

-

Materials:

-

Cell membranes expressing the human Dopamine D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).

-

Test benzamide derivatives.

-

Binding Buffer (e.g., Tris-HCl, MgCl2, EDTA).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

Step-by-Step Methodology:

-

Reaction Setup: In test tubes or a 96-well filter plate, combine the cell membranes, binding buffer, and either: a) buffer only (for total binding), b) excess unlabeled ligand (for non-specific binding), or c) serial dilutions of the test compound.

-

Radioligand Addition: Add the [³H]-Spiperone to all wells at a concentration near its Kd (dissociation constant).

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis & Self-Validation:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Ki Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting sigmoidal curve is used to calculate the IC50. The Ki (inhibitory constant), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

-

Modern, non-radioactive alternatives, such as those using Homogeneous Time-Resolved Fluorescence (HTRF), are also widely available and offer a higher-throughput format. [10][11]

Chapter 3: Phenotypic Screening: Assessing Cellular Effects

Phenotypic screening evaluates the effect of a compound on whole cells or organisms without a preconceived target. This approach is powerful for discovering compounds with novel mechanisms of action.

Anticancer Activity: Cytotoxicity and Antiproliferation Assays

A fundamental first step in screening for potential anticancer agents is to determine their ability to kill or inhibit the growth of cancer cells. [1][12]

Protocol: MTT Assay for Cell Viability [5][9] This is one of the most common colorimetric assays for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [12][13]

-

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. [5]The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is proportional to the number of viable cells. [5]* Materials:

-

Step-by-Step Methodology: [9] 1. Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. 2. Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the novel benzamide derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). 3. Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours). 4. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. 5. Solubilization: Carefully remove the medium and add the solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. 6. Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.

-

Data Analysis & Self-Validation:

-

Controls: Wells with untreated cells (vehicle control) represent 100% viability. Wells with no cells serve as a blank to subtract background absorbance. The positive control should show a significant reduction in viability.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Determine the IC50 value, which represents the concentration that reduces cell viability by 50%.

-

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. [15]Benzamide derivatives have shown promise in this area. [16]The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound. [17]

Protocol: Broth Microdilution for MIC Determination [18][19] This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [15][17]

-

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Growth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well plates.

-

Test benzamide derivatives and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

-

Step-by-Step Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate using the broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control for growth (broth with inoculum, no compound), a negative/sterility control (broth only), and a positive antibiotic control. [18] 5. Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. [18]This can be assessed visually or by measuring the optical density at 600 nm. [17]

-

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Some benzamides have been investigated as anti-inflammatory agents, for example, by inhibiting cyclooxygenase (COX) enzymes. [20][21][22]A common cell-based assay involves measuring the inhibition of inflammatory mediators in stimulated immune cells.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Principle: Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO), a key inflammatory mediator, when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A potential anti-inflammatory compound will reduce the amount of nitrite produced.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

LPS (from E. coli).

-

Griess Reagent System.

-

Sodium nitrite (for standard curve).

-

Test benzamide derivatives and a known anti-inflammatory agent (e.g., Dexamethasone).

-

-

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control wells. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Griess Assay:

-

Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Viability Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is not simply due to the compound killing the cells.

-

-

Data Analysis & Self-Validation:

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations.

-

IC50 Calculation: Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-stimulated (but untreated) control. Determine the IC50 value. The compound should not show significant cytotoxicity at concentrations where it inhibits NO production.

-

Chapter 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives and making informed decisions about which compounds to advance.

Table 1: Example Data Summary for a Novel Benzamide Series

| Compound ID | Primary Screen: Antiproliferative Activity (MCF-7 cells) IC50 (µM) [5] | Secondary Screen: Target Activity (HDAC1 Enzyme) IC50 (µM) [9] | Selectivity Index (Cytotoxicity IC50 / Target IC50) |

| BZA-001 | 15.2 | 0.85 | 17.9 |

| BZA-002 | 5.8 | 0.65 | 8.9 |

| BZA-003 | > 50 | > 10 | - |

| BZA-004 | 2.5 | 0.78 | 3.2 |

| Entinostat (Control) | 8.1 | 0.93 | 8.7 |

This table contains hypothetical data for illustrative purposes, with control values sourced from literature. [9] Interpreting the Data:

-

Potency: Lower IC50 values indicate higher potency. In this example, BZA-004 is the most potent antiproliferative agent, while BZA-002 is the most potent HDAC1 inhibitor.

-

Selectivity: The selectivity index provides a preliminary measure of a compound's therapeutic window. A higher index (like that for BZA-001) is desirable, as it suggests the compound inhibits the target at concentrations much lower than those at which it causes general cytotoxicity.

-

Structure-Activity Relationship (SAR): By comparing the chemical structures of BZA-001 through BZA-004 with their corresponding activities, researchers can begin to build a structure-activity relationship, identifying which chemical modifications enhance potency or selectivity.

Conclusion

The screening of novel benzamide derivatives is a multifaceted process that requires a strategic combination of high-throughput phenotypic assays and specific, target-oriented biochemical or cell-based methods. This guide has outlined the core principles and detailed protocols necessary for a robust evaluation campaign. By focusing on the causality behind experimental design and incorporating stringent controls, researchers can generate reliable, reproducible data. This systematic approach is crucial for successfully identifying and validating promising lead compounds from the versatile benzamide scaffold, ultimately paving the way for the development of next-generation therapeutics.

References

- Benchchem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

- Rather, M. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

- Benchchem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.

- Li, Y., et al. (2016). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.

- Pankey, C., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides.

- Benchchem. (n.d.). Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide.

- Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science Publishers.

- Benchchem. (n.d.). Application Notes and Protocols for Benzamide, N-benzoyl-N-(phenylmethyl)- in High-Throughput Screening.

- Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- Sigma-Aldrich. (n.d.). Cell-Based Assays.

- Jayalakshmi, S., et al. (2001). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel sulfamoyl benzamides as allosteric activators of human glucokinase.

- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.

- Bibi, F., et al. (2021). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.

- Kim, M. Y., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.

- Benchchem. (n.d.). The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide.

- Benchchem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Adan, A., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate.

- US Patent. (2003). Methods of screening for antimicrobial compounds. Google Patents.

- Promega Corporation. (n.d.). Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection.

- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.

- Khadse, S. C., et al. (2014). Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents. PubMed.

- Benchchem. (n.d.). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors.

- Sanna, M., et al. (2013). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.

- Polycyclic Aromatic Compounds. (n.d.). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 2-(Phenylamino)Benzamide Libraries.

- Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health.

- Chen, J., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.

- IJCRT.org. (2024). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives.

- Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health.

- PubMed. (n.d.). [Design, synthesis and biological evaluation of novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 inhibitors].

- ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

- Benchchem. (n.d.). Application Notes and Protocols for Studying Dopamine Receptor Binding Affinity with 2-Chlorodopamine.

- National Institutes of Health. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.

- Pretze, M., et al. (2022). Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI.

- Creative Enzymes. (n.d.). Virtual Screening of Enzyme Inhibitors.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

- Ionescu, M. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health.

- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.

- Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.

- BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.

- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.

- PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.

- Suzuki, T., et al. (2002). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. revvity.com [revvity.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources [austinpublishinggroup.com]

- 20. Rational Design and Synthesis of Benzamides as Non-ulcerogenic Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijcrt.org [ijcrt.org]

A Hypothetical Mechanism of Action for N-(4-acetylphenyl)-2-methylbenzamide: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

N-(4-acetylphenyl)-2-methylbenzamide is a novel benzamide derivative with a chemical structure suggestive of diverse pharmacological potential. While direct biological data for this compound is not extensively available in the public domain, its core benzamide scaffold is a well-established pharmacophore present in numerous clinically significant therapeutic agents.[1][2] This technical guide presents a plausible, albeit hypothetical, mechanism of action for N-(4-acetylphenyl)-2-methylbenzamide, drawing upon the known activities of structurally related benzamide compounds. We hypothesize that N-(4-acetylphenyl)-2-methylbenzamide acts as a modulator of intracellular signaling pathways, potentially through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes or as an agonist for the Sigma-1 receptor (S1R). This whitepaper provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to investigate this hypothesis, from initial target validation to the elucidation of downstream cellular effects. The proposed methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Benzamide Scaffold as a Privileged Structure in Pharmacology

The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of drugs with diverse mechanisms of action.[1][2] Historically, the development of benzamide-containing drugs has ranged from serendipitous discoveries to rational drug design.[2] Early examples include procainamide, an antiarrhythmic agent developed through the bioisosteric replacement of an ester with a more stable amide bond.[1] The mid-20th century saw the emergence of substituted benzamides as key players in neuropsychiatry, with compounds like sulpiride demonstrating atypical antipsychotic properties through selective antagonism of dopamine D2 and D3 receptors.[1]

More recently, the benzamide scaffold has been integral to the development of targeted therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment and selective 5-HT4 receptor agonists for gastrointestinal disorders.[1][3] Furthermore, benzamide derivatives have been explored as glucokinase activators for diabetes, histone deacetylase (HDAC) inhibitors with anti-tumor activity, and ligands for the Sigma-1 receptor (S1R) for neuroprotective applications.[4][5][6] Given this broad therapeutic landscape, any novel benzamide derivative, such as N-(4-acetylphenyl)-2-methylbenzamide, warrants a thorough investigation into its potential mechanism of action.

The Subject of Investigation: N-(4-acetylphenyl)-2-methylbenzamide

N-(4-acetylphenyl)-2-methylbenzamide is a small molecule with the chemical formula C16H15NO2.[7] Its structure features a central benzamide core with a 4-acetylphenyl group attached to the amide nitrogen and a 2-methylbenzoyl group. The presence of the acetylphenyl moiety is of particular interest as it may influence the compound's binding affinity and selectivity for various biological targets. To date, there is a lack of published data on the specific biological activity and mechanism of action of this compound. This guide, therefore, aims to provide a logical and scientifically rigorous framework for its initial characterization.

A Dual Hypothesis for the Mechanism of Action

Based on the known pharmacology of the benzamide class, we propose a dual hypothesis for the mechanism of action of N-(4-acetylphenyl)-2-methylbenzamide:

-

Hypothesis A: Inhibition of Poly(ADP-ribose) Polymerase (PARP). The benzamide scaffold is a key feature of several potent PARP inhibitors.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with BRCA mutations. The structural features of N-(4-acetylphenyl)-2-methylbenzamide may allow it to bind to the NAD+ binding site of PARP enzymes, thereby inhibiting their activity.

-

Hypothesis B: Agonism of the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated molecular chaperone involved in neuroprotection and the modulation of neuroinflammation.[6] Several benzamide derivatives have been identified as S1R ligands.[6] The lipophilic nature and conformational flexibility of N-(4-acetylphenyl)-2-methylbenzamide could facilitate its interaction with the S1R binding pocket.

The following sections will detail the experimental workflows to systematically investigate these two hypotheses.

Experimental Workflows for Hypothesis Validation

Initial Target Engagement and Validation

The first critical step is to determine if N-(4-acetylphenyl)-2-methylbenzamide directly interacts with our hypothesized targets, PARP1/2 and S1R.

4.1.1. In Vitro Binding Assays

-

Objective: To quantify the binding affinity of N-(4-acetylphenyl)-2-methylbenzamide to PARP1, PARP2, and S1R.

-

Protocol:

-

PARP1/2 Binding: A competitive binding assay using a fluorescently labeled NAD+ analog or a radioligand binding assay with [3H]-Olaparib (a known PARP inhibitor) will be performed. Recombinant human PARP1 and PARP2 enzymes will be incubated with varying concentrations of N-(4-acetylphenyl)-2-methylbenzamide.

-

S1R Binding: A radioligand binding assay using [3H]-(+)-pentazocine, a selective S1R ligand, will be conducted with membrane preparations from cells overexpressing human S1R.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The equilibrium dissociation constant (Ki) will be calculated using the Cheng-Prusoff equation.

-

| Parameter | Description | Success Metric |

| PARP1/2 Ki | Binding affinity to PARP1 and PARP2 | Ki < 1 µM |

| S1R Ki | Binding affinity to Sigma-1 Receptor | Ki < 1 µM |

4.1.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Protocol:

-

Intact cells (e.g., a relevant cancer cell line for PARP or a neuronal cell line for S1R) will be treated with N-(4-acetylphenyl)-2-methylbenzamide or vehicle.

-

The cells will be heated at a range of temperatures.

-

The soluble fraction of the target protein (PARP1 or S1R) at each temperature will be quantified by Western blotting or ELISA.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

Logical Relationship: Initial Target Validation Workflow

Caption: Workflow for initial validation of target engagement.

Elucidation of Downstream Signaling Pathways

Upon confirmation of target binding, the next phase is to investigate the functional consequences of this interaction.

4.2.1. PARP Inhibition Pathway

-

Objective: To determine if N-(4-acetylphenyl)-2-methylbenzamide inhibits PARP activity and induces downstream effects consistent with PARP inhibition.

-

Protocol: PARP Activity Assay

-

A cell-free PARP activity assay will be performed using recombinant PARP1 and a histone substrate.

-

PARP activity will be measured by the incorporation of biotinylated NAD+ into the histone substrate, detected via a colorimetric or chemiluminescent method.

-

The IC50 for PARP inhibition will be determined.

-

-

Protocol: Cellular PARP Inhibition (PARylation Assay)

-

Cells will be treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

-

Co-treatment with varying concentrations of N-(4-acetylphenyl)-2-methylbenzamide will be performed.

-

Cell lysates will be analyzed by Western blotting using an anti-PAR antibody to detect the levels of poly(ADP-ribosyl)ated proteins.

-

-

Protocol: DNA Damage Response (DDR) Assay

-

Cells will be treated with N-(4-acetylphenyl)-2-methylbenzamide in combination with a DNA damaging agent (e.g., temozolomide).

-

The formation of γH2AX foci, a marker of DNA double-strand breaks, will be assessed by immunofluorescence microscopy.

-

Cell viability and apoptosis will be measured using assays such as MTT or Annexin V staining.

-

Signaling Pathway: PARP Inhibition

Caption: Hypothesized signaling pathway for S1R agonism.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to investigate the hypothesized mechanism of action of N-(4-acetylphenyl)-2-methylbenzamide. By systematically evaluating its potential as a PARP inhibitor and a Sigma-1 receptor agonist, researchers can efficiently determine its primary biological activity. The proposed experimental workflows, from initial binding studies to functional cellular assays, provide a clear roadmap for characterizing this novel benzamide derivative. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant disease models. The versatility of the benzamide scaffold suggests that N-(4-acetylphenyl)-2-methylbenzamide could represent a promising new lead compound in either oncology or neuroscience.

References

- BenchChem. (n.d.). Exploring the historical development of Benzamide in medicinal chemistry.

- BenchChem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives.

- Kumari, S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH.

- Taylor & Francis. (n.d.). Benzamide – Knowledge and References.

- National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.

- PubChemLite. (n.d.). N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2).

- Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(4-acetylphenyl)-2-methylbenzamide (C16H15NO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Spectroscopic Guide to the Structural Elucidation of N-(4-acetylphenyl)-2-methylbenzamide

Abstract

Introduction: The Imperative for Structural Verification

N-(4-acetylphenyl)-2-methylbenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science due to the diverse biological activities and material properties exhibited by its members.[1] The molecule's structure, featuring two distinct carbonyl groups (amide and ketone), a sterically hindered 2-methylbenzamide moiety, and a para-substituted acetylphenyl ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation is paramount, as even minor isomeric impurities can drastically alter a compound's efficacy, toxicity, or physical characteristics.

This guide is structured to empower researchers to confidently confirm the synthesis of N-(4-acetylphenyl)-2-methylbenzamide. We will proceed by dissecting the molecule's structure and predicting the characteristic signals and bands for each major spectroscopic technique. This predictive approach is a field-proven necessity when working with novel chemical entities, transforming routine analysis into a rigorous scientific investigation.

Molecular Structure and Key Functional Motifs

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. N-(4-acetylphenyl)-2-methylbenzamide (Molecular Formula: C₁₆H₁₅NO₂, Molecular Weight: 253.29 g/mol ) is comprised of several key features that will be interrogated by the techniques discussed.[2][3]

Caption: Molecular structure of N-(4-acetylphenyl)-2-methylbenzamide with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are indispensable for an unambiguous structural assignment.

Experimental Protocol: A Self-Validating Approach

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

-

Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic regions.[5]

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient relaxation delay (D1) is necessary to ensure accurate integration of quaternary carbons, although these are typically not integrated.

-

2D NMR (Recommended): For irrefutable assignments, acquiring 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) is strongly recommended to establish direct bonding and coupling relationships.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted signals are summarized below.

| Signal Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |

| H-N | 9.5 - 11.0 (in DMSO-d₆) | Broad Singlet | 1H | Amide Proton: Highly deshielded due to the anisotropic effect of the C=O group and potential hydrogen bonding. Its broadness is characteristic. |

| H-Ar (Aromatic) | 7.2 - 8.2 | Multiplets/Doublets | 8H | Aromatic Protons: A complex region. Protons on the acetylphenyl ring (adjacent to the C=O group) will be the most downfield (δ ~8.0 ppm). Protons on the 2-methylbenzoyl ring will be slightly more upfield. The ortho-methyl group will cause steric hindrance, influencing the chemical shifts of adjacent protons. |

| H-16 | 2.4 - 2.6 | Singlet | 3H | 2-Methyl Protons: A characteristic singlet in the benzylic region. Its position is influenced by the adjacent aromatic ring. |

| H-15 | 2.5 - 2.7 | Singlet | 3H | Acetyl Methyl Protons: A sharp singlet, deshielded by the adjacent ketone C=O group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional nature.

| Signal Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |

| C-14 | 195 - 200 | Ketone Carbonyl: The most downfield carbon due to the strong deshielding effect of the attached oxygen atom. |

| C-7 | 165 - 170 | Amide Carbonyl: Also significantly downfield, but typically ~20-30 ppm upfield from a ketone carbonyl. |

| C-Ar (Aromatic) | 118 - 145 | Aromatic Carbons: A cluster of signals. Carbons attached to the nitrogen (C-8) and carbonyls (C-1, C-10) will be at the extremes of this range. Quaternary carbons will have lower intensity. |

| C-15 | 25 - 30 | Acetyl Methyl Carbon: A typical chemical shift for a methyl group attached to a carbonyl. |

| C-16 | 18 - 22 | 2-Methyl Carbon: A characteristic upfield signal for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the modern standard, requiring minimal sample preparation.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Key Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment and Rationale |

| 3300 - 3400 | N-H Stretch | Amide N-H: A sharp to moderately broad peak, characteristic of a secondary amide. Its position can be influenced by hydrogen bonding. |

| ~3050 | C-H Stretch | Aromatic C-H: Typically weaker signals just above 3000 cm⁻¹. |

| ~1685 | C=O Stretch | Ketone C=O: A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1660 | C=O Stretch (Amide I Band) | Amide C=O: A very strong, sharp absorption. This is one of the most characteristic peaks in the spectrum. |

| ~1520 | N-H Bend (Amide II Band) | Amide N-H: A strong band resulting from a coupling of N-H bending and C-N stretching vibrations. |

| 1600, 1480 | C=C Stretch | Aromatic Ring: Multiple sharp bands of variable intensity are characteristic of the aromatic rings. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.

Ionization & Analysis Methodology

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, minimizing premature fragmentation and providing a clear molecular weight.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is essential for determining the exact mass, which can be used to confirm the molecular formula (C₁₆H₁₅NO₂).

-

Tandem MS (MS/MS): To validate the structure, the [M+H]⁺ ion (m/z 254.12) can be isolated and fragmented. The resulting daughter ions provide a fragmentation fingerprint unique to the molecule's structure.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion Peak: The ESI-MS spectrum will be dominated by the [M+H]⁺ ion at m/z 254.12 . The corresponding [M+Na]⁺ adduct at m/z 276.10 may also be observed.

-

Key Fragmentation Pathways: The amide bond is often the most labile site for fragmentation. The primary cleavage events will help distinguish this isomer from others.

Caption: Predicted key fragmentation pathways for N-(4-acetylphenyl)-2-methylbenzamide under MS/MS conditions.

Integrated Spectroscopic Workflow: A System of Self-Validation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of orthogonal data sets. The workflow below illustrates how each piece of data logically interlocks to build an unshakeable structural confirmation.

Caption: Integrated workflow for the structural validation of N-(4-acetylphenyl)-2-methylbenzamide.

Conclusion

The structural elucidation of a novel compound like N-(4-acetylphenyl)-2-methylbenzamide is a systematic process of evidence gathering. This guide has provided a comprehensive, predictive analysis of the key spectroscopic data required for its unambiguous identification. By following the outlined experimental protocols and comparing the acquired data to the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral features, researchers can confidently verify the identity, purity, and structural integrity of their synthesized material. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.

References

-

PubChem. N-(2-acetylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

-

Taylor & Francis Online. Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Available from: [Link]

-

PubChem. N-(4-acetylphenyl)-3-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. N-(4-Acetyl-phenyl)-benzamide. Wiley. Available from: [Link]

-

ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available from: [Link]

-

ACS Publications. N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. Available from: [Link]

-

mzCloud. N-(4-Acetylphenyl)methanesulfonamide. Available from: [Link]

-

AWS. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-methylphenyl ester. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Karbala International Journal of Modern Science. N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available from: [Link]